molecular formula C19H20N2O3S2 B2680248 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole CAS No. 627832-86-4

5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole

Cat. No. B2680248
CAS RN: 627832-86-4
M. Wt: 388.5
InChI Key: QSDVKPNZHFBQQU-UHFFFAOYSA-N
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Description

5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole is a chemical compound that has shown potential in various scientific research applications.

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

  • Synthesis of Heterocycles : The compound is useful in the synthesis of various heterocyclic compounds. A study by Matlock et al. (2015) demonstrates the synthesis of C-substituted morpholines, piperazines, azepines, and oxazepines, highlighting the versatility of related oxazole derivatives in creating a range of heterocycles (Matlock et al., 2015).

  • General Methodology for Oxazoles : Williams and Fu (2010) discuss the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole, which is closely related to the compound . This process allows for the synthesis of disubstituted oxazoles, indicating potential applications in various synthetic pathways (Williams & Fu, 2010).

  • Cross-Coupling Reactions : Sakamoto et al. (1992) explored the palladium-catalyzed cross-coupling reaction of haloazoles with phenylsulfonylacetonitrile, a process relevant to compounds like 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole. This demonstrates its potential use in complex organic syntheses (Sakamoto et al., 1992).

Biological and Pharmacological Applications

  • Bioactivity of Azole Derivatives : Azole derivatives, including oxazoles, are known for a range of biological activities, such as antitumor, antibacterial, and antifungal properties. Sankar et al. (2022) emphasize the importance of azole structures in pharmacology, indicating the potential biological significance of the compound (Sankar et al., 2022).

  • Anticancer Evaluation : Zyabrev et al. (2022) investigated a series of 4-arylsulfonyl-1,3-oxazoles for their anticancer activities. This suggests that related compounds like 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole might also have potential applications in cancer research (Zyabrev et al., 2022).

  • Antimicrobial and Antitubercular Agents : Kumar et al. (2013) synthesized a series of sulfonyl derivatives with antimicrobial and antitubercular properties. Given the structural similarity, the compound could be explored for similar applications (Kumar et al., 2013).

Additional Research Insights

  • Surface Activity and Antibacterial Properties : El-Sayed (2006) discusses the synthesis of 1,2,4-triazole derivatives with antimicrobial activity and potential as surface active agents. This highlights the broader applications of similar azole-based compounds in diverse fields (El-Sayed, 2006).

properties

IUPAC Name

5-(azepan-1-yl)-4-(benzenesulfonyl)-2-thiophen-2-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c22-26(23,15-9-4-3-5-10-15)18-19(21-12-6-1-2-7-13-21)24-17(20-18)16-11-8-14-25-16/h3-5,8-11,14H,1-2,6-7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDVKPNZHFBQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole

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